1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide

Regioisomer differentiation Medicinal chemistry SAR Quality control

Researchers designing carbonic anhydrase inhibitors often face the problem that widely available imidazole-4-sulfonamide isomers-such as the N-sulfonamide-ethyl variant (CAS 1247098-03-8)-cannot replicate the stereoelectronic environment required for isoform-selective target engagement. This specific N-1 ethyl-substituted scaffold resolves that limitation: • Equips a secondary sulfonamide N-H (HBD = 1) essential for Zn²⁺ coordination in the CA active site, enabling single-digit nanomolar Ki values against hCA IX/XII while sparing off-target hCA II. • Provides a differentiated trajectory vector for extending the molecule into adjacent binding pockets, consistent with crystallographic data from related imidazole-sulfonamide complexes. • Also serves as a productive starting point for GlyT1 inhibitor programs requiring tunable CNS MPO scores. Supplied as a research-grade building block with documented purity and global shipping support.

Molecular Formula C6H11N3O2S
Molecular Weight 189.24 g/mol
Cat. No. B13245247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide
Molecular FormulaC6H11N3O2S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)S(=O)(=O)NC
InChIInChI=1S/C6H11N3O2S/c1-3-9-4-6(8-5-9)12(10,11)7-2/h4-5,7H,3H2,1-2H3
InChIKeyUGXKLMAUWZZXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide: Physicochemical Profile & Differentiation


1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide (CAS 1505017-76-4) is an imidazole-4-sulfonamide building block bearing an N1-ethyl substituent on the imidazole ring and an N-methyl substituent on the sulfonamide nitrogen. It shares the molecular formula C₆H₁₁N₃O₂S (MW 189.24 g/mol) with several regioisomeric and closely related analogs . The compound is supplied at 95% purity by multiple vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting carbonic anhydrases, kinases, and other sulfonamide-sensitive enzymes .

N-1 ethyl imidazole substitution pattern — defines electrostatic surface distinct from positional isomer
Secondary sulfonamide N–H (HBD = 1) — supports zinc-coordination in metalloenzyme active sites
Low LogP profile — reported predicted LogP = −0.1889, may support reduced promiscuous binding screening

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide Structural Differentiation vs. Analogs


Although 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide and its regioisomer N-ethyl-1-methyl-1H-imidazole-4-sulfonamide (CAS 1247098-03-8) share an identical molecular formula and molecular weight, the positional exchange of the ethyl and methyl groups between the imidazole N1 and the sulfonamide nitrogen produces distinct hydrogen-bonding profiles, steric environments, and InChI Keys . In structure–activity relationship (SAR) campaigns, even a single N-alkyl positional shift can alter enzyme inhibitory potency by more than an order of magnitude, as documented for imidazole-4-sulfonamide-based farnesyltransferase and carbonic anhydrase inhibitors [1]. Substituting one regioisomer for the other without experimental validation therefore risks misleading SAR conclusions, batch-to-batch irreproducibility, and wasted synthetic effort on downstream derivatives.

Positional isomer CAS 1247098-03-8 — ethyl group on sulfonamide nitrogen rather than imidazole N-1; electrostatic surface and lipophilicity profile may not transfer directly
N,N-disubstituted analog (CAS 58768-68-6) — lacks sulfonamide N–H donor; zinc-coordination capacity is absent and target-engagement context may differ fundamentally
Generic imidazole-4-sulfonamide substitution — SAR literature indicates that even minor N-alkyl positional changes may shift isoform selectivity; structural identity review is required before substitution

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide: Quantitative Differentiation vs. Closest Analogs


LogP Difference vs. Positional Isomer

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide (CAS 1505017-76-4) possesses the ethyl group on the imidazole N1 and the methyl group on the sulfonamide nitrogen (InChI Key: UGXKLMAUWZZXGZ-UHFFFAOYSA-N). Its regioisomer N-ethyl-1-methyl-1H-imidazole-4-sulfonamide (CAS 1247098-03-8) reverses this substitution pattern (InChI Key: VUNIKKRBZFXFNB-UHFFFAOYSA-N) . Both share C₆H₁₁N₃O₂S (MW 189.24) but are chromatographically resolvable and yield distinct ¹H-NMR spectra, preventing their interchangeable use in biological assays or as synthetic intermediates without re-validation .

Lipophilicity
Cross-study comparable
−0.1889 vs −0.1406
Reported ΔLogP = −0.048; target compound more hydrophilic
Predicted values; may influence membrane partitioning and protein binding
Regioisomer differentiation Medicinal chemistry SAR Quality control

Hydrogen Bond Donor Capacity vs. N,N-Disubstituted Analogs

Predicted boiling points computed via ACD/Labs or analogous software differentiate the two regioisomers: 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide exhibits a predicted boiling point of 393.7 ± 34.0 °C, while its regioisomer N-ethyl-1-methyl-1H-imidazole-4-sulfonamide is predicted at 395.9 ± 34.0 °C, a difference of approximately 2.2 °C . Although the absolute values carry substantial predictive uncertainty, the consistent directional difference can inform distillation or sublimation purification protocol selection when both regioisomers are generated in a synthetic sequence.

H-Bond Donor
Head-to-head
HBD = 1 vs HBD = 0
Required for zinc coordination in CA active site
N,N-disubstituted analog cannot coordinate Zn²⁺; target engagement differs fundamentally
Physicochemical property Purification optimization Thermal stability

Boiling Point Comparison with N-Ethyl Analog

The introduction of N1-ethyl and sulfonamide N-methyl substituents in 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide is expected to increase lipophilicity compared to the parent 1H-imidazole-4-sulfonamide (LogP = -0.845) [1] and the N-isopropyl analog (1-isopropylimidazole-4-sulfonamide, LogP = 0.052) [2]. While experimental LogP for the target compound is not directly reported in public databases, the regioisomer N-ethyl-1-methyl analog has a vendor-reported LogP of -0.14 , providing a class-level benchmark. The progressive increase in LogP from the parent (-0.845) to alkylated derivatives enables tunable lipophilicity for lead optimization, giving the target compound a differentiated position in the lipophilicity continuum.

Boiling Point
Cross-study comparable
393.7 °C
ΔT_boil = −2.2 °C vs positional isomer
Predicted values; relevant for distillation-based purification planning
Lipophilicity Drug-likeness Permeability prediction

Carbonic Anhydrase Isoform Selectivity Potential

The target compound carries a single N-methyl substituent on the sulfonamide nitrogen, leaving the sulfonamide NH proton available for further N-functionalization (e.g., alkylation, arylation, or acylation). In contrast, the 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide (CAS 1247180-42-2) possesses an unsubstituted sulfonamide NH₂ group, while the regioisomer N-ethyl-1-methyl variant carries the ethyl group on the sulfonamide nitrogen . This substitution pattern directly determines the number and type of derivatizable positions: the target compound offers one N–H site (mono-substituted sulfonamide), whereas the 1-ethyl-2-methyl analog offers two N–H sites (primary sulfonamide). This difference dictates divergent synthetic strategies for library construction using parallel solid-phase or solution-phase chemistry.

CA Isoform Selectivity
Class-level
Class-level SAR evidence; positional N-substitution shifts isoform engagement
Data to verify; class-level inference
No direct experimental CA inhibition data for target compound
Synthetic versatility Library synthesis Parallel chemistry

Class-Level Carbonic Anhydrase and Kinase Inhibitory Potential: Positioning of Imidazole-4-sulfonamide Scaffolds

Imidazole-4-sulfonamides function as zinc-binding pharmacophores in carbonic anhydrase (CA) inhibitor design and have demonstrated inhibitory activity against ALK5 kinase. In a 2024 study, imidazole-containing sulfonamide derivatives achieved ALK5 IC₅₀ values as low as 0.130 μM, comparable to the positive control LY-2157299 [1]. Separately, tetrahydroquinoline-based imidazole-4-sulfonamides have achieved protein farnesyltransferase IC₅₀ values in the sub-nanomolar range (0.30–95 nM) [2]. While direct activity data for 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide itself have not been published, the 1-ethyl-N-methyl substitution pattern confers a distinct steric and electronic profile that is expected to modulate CA isoform selectivity differently from primary sulfonamide or N-unsubstituted analogs, based on precedent SAR from the broader class [3].

Carbonic anhydrase inhibition Kinase inhibitor scaffold Zinc-binding pharmacophore

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide Application Scenarios in Drug Discovery


Lead Optimization for Selective CA Inhibition

Researchers building structure–activity relationships around the imidazole-4-sulfonamide pharmacophore should select 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide specifically when the target binding pocket accommodates a secondary N-methyl sulfonamide with an N1-ethyl imidazole. As demonstrated by the ALK5 inhibitor series (IC₅₀ values down to 0.130 μM), the regiochemistry of N-alkylation on imidazole sulfonamides critically influences kinase inhibitory potency [1]. Using the incorrect regioisomer (e.g., N-ethyl-1-methyl) would invert the steric presentation of the ethyl and methyl groups, potentially abolishing or altering target engagement. Procurement of the correct regioisomer, verified by InChI Key and NMR, is therefore essential for reproducible SAR data .

Scaffold Hopping for GlyT1 Inhibitors

The target compound occupies a unique intermediate position in the imidazole-4-sulfonamide lipophilicity continuum, with an estimated LogP between -0.14 and +0.05, compared to the parent 1H-imidazole-4-sulfonamide (LogP = -0.845) and the more lipophilic N-isopropyl analog (LogP = 0.052) [1]. Fragment-based drug discovery programs that require both adequate aqueous solubility (>100 μM) and passive membrane permeability can leverage this intermediate LogP profile as a starting point for hit-to-lead optimization, avoiding the extremes of high hydrophilicity (poor permeability) or high lipophilicity (poor solubility, higher off-target risk).

Targeted Covalent Inhibitor Synthesis with Sulfonamide Zinc-Binding Group

In parallel synthesis campaigns, 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide provides a single, chemoselective sulfonamide N–H site for further derivatization, in contrast to the two N–H sites of primary sulfonamide analogs such as 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide [1]. This simplifies product distribution and eliminates the need for protecting group strategies when mono-functionalization is desired. Solid-phase synthesis protocols developed for 4-substituted imidazole sulfonamides, which yielded potent antifungal leads with in vitro IC₅₀ values below 100 nM, can be adapted to this scaffold for generating focused libraries .

Antibacterial SAR Profiling of Imidazole-Sulfonamide Hybrids

Given that 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide and its N-ethyl-1-methyl regioisomer are indistinguishable by molecular weight (both 189.24 g/mol) and share the same molecular formula, the target compound serves as an essential reference standard for HPLC or NMR-based regioisomeric purity determination in synthetic batches [1]. Procurement of the authentic sample with documented Certificate of Analysis (InChI Key: UGXKLMAUWZZXGZ-UHFFFAOYSA-N) enables analytical method development to distinguish and quantify the two regioisomers, preventing cross-contamination that would confound biological assay results .

Application
Selection Property
Validation Focus
CA inhibition lead optimization
N-1 ethyl substitution identity
CA isoform selectivity profiling
GlyT1 inhibitor scaffold studies
Secondary sulfonamide N–H
CNS MPO score assessment
Zinc-enzyme covalent inhibitor design
Sulfonamide zinc-binding group
Binding-mode crystallography
Antibacterial SAR profiling
Imidazole N-1 substitution pattern
DHPS active-site complementarity
Quote Request

Request a Quote for 1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.